

A Comparative Guide to Allosteric SHP2 Inhibitors: SHP099 vs. TNO155

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Compound of Interest

Compound Name: Shp2-IN-18

Cat. No.: B12374045

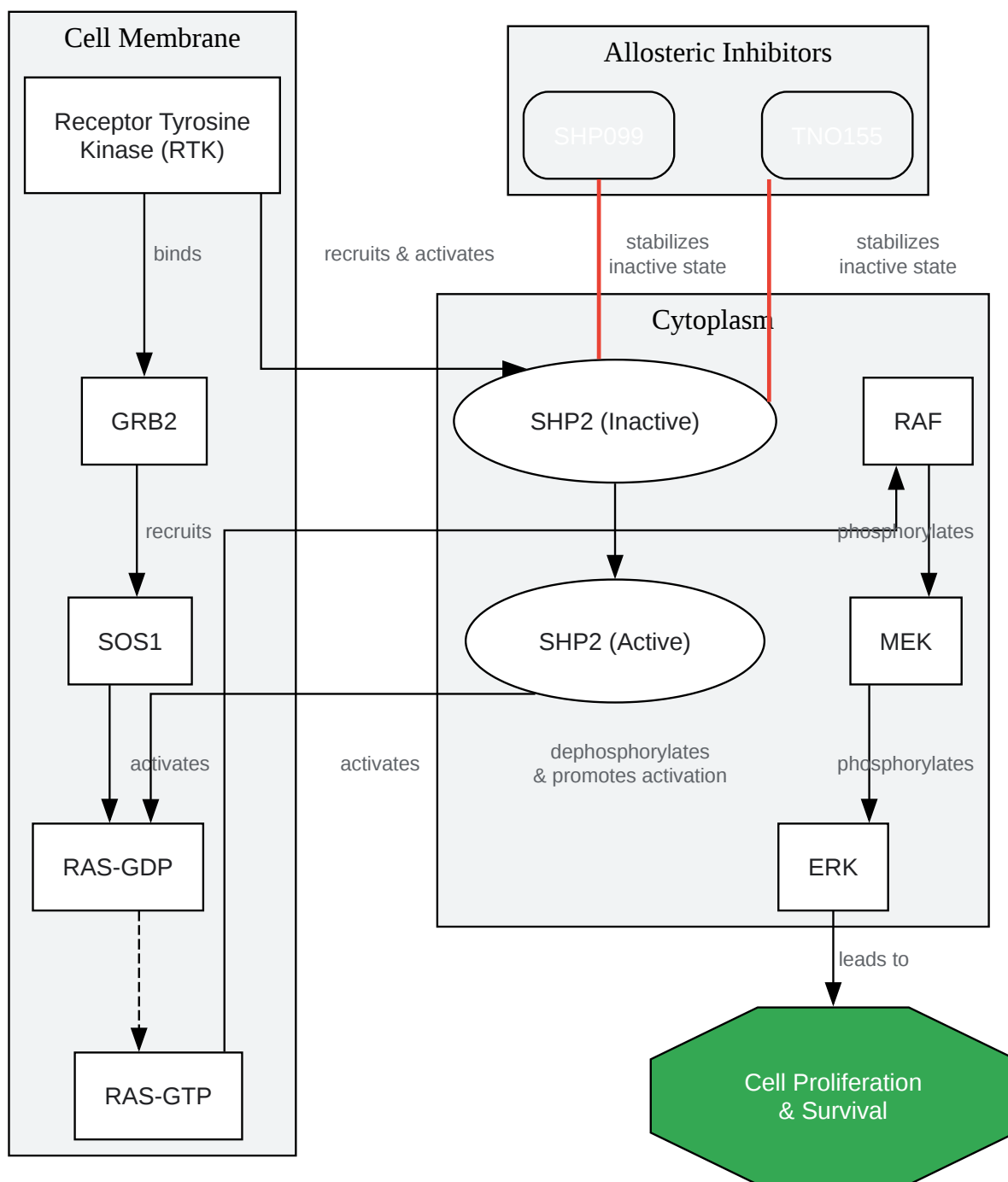
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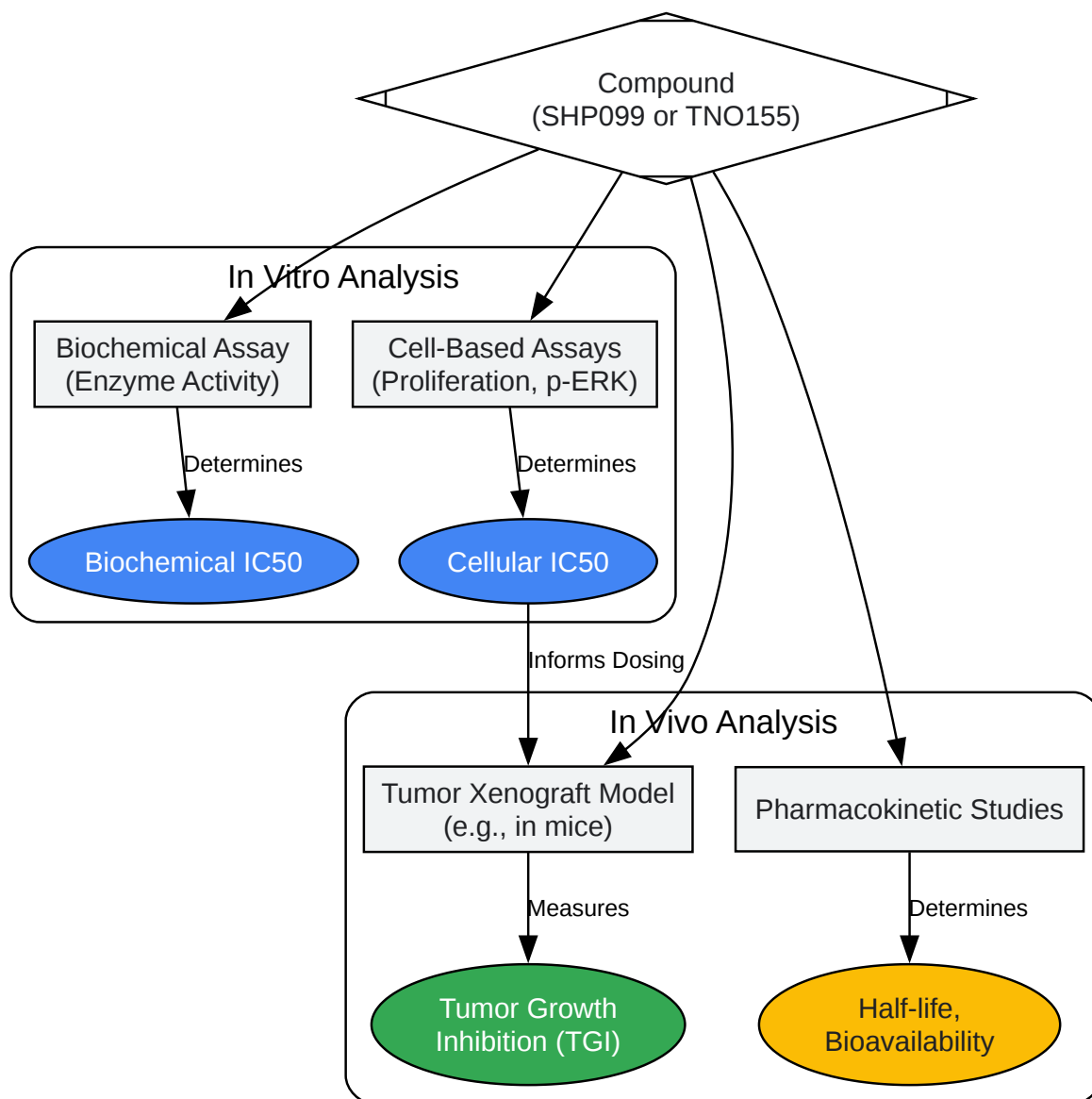
This guide provides a detailed comparison of two prominent allosteric inhibitors of Shp2 (Src-homology 2 domain-containing protein tyrosine phosphatase 2), SHP099 and TNO155. Developed for researchers, scientists, and drug development professionals, this document outlines their respective efficacies, mechanisms of action, and supporting experimental data to inform future research and clinical applications.

Note on **Shp2-IN-18**: Initial searches for a compound designated "**Shp2-IN-18**" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide will focus on TNO155 as a key comparator to SHP099, reflecting the landscape of well-characterized SHP2 inhibitors in clinical and preclinical development.

Mechanism of Action: Allosteric Inhibition of SHP2

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation through the RAS-MAPK signaling pathway. Both SHP099 and TNO155 are notable for their novel allosteric mechanism of action. They bind to a tunnel-like pocket formed by the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains of SHP2 in its auto-inhibited state. This binding locks the enzyme in an inactive conformation, preventing its activation and downstream signaling.





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